3-Acetylamino-2-fluorobenzylalcohol
Description
Contextualization of 3-Acetylamino-2-fluorobenzylalcohol within Substituted Aromatic Compounds
This compound, with the chemical name N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide, is a trifunctional aromatic compound. Its structure is based on a benzene (B151609) ring substituted at positions 1, 2, and 3. The presence of a benzyl (B1604629) alcohol group (-CH₂OH), a fluorine atom (-F), and an acetylamino group (-NHCOCH₃) on the aromatic core imparts a unique combination of electronic and steric properties. This substitution pattern places it within a specific subgroup of aromatic compounds that are of interest for their potential as building blocks in more complex molecular architectures. The strategic placement of these functional groups allows for a variety of potential chemical transformations, making it a versatile intermediate in organic synthesis.
Significance of Fluorinated and Acetamido Moieties in Contemporary Organic Synthesis and Chemical Research
The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.govchemicalbook.com The high electronegativity of fluorine can significantly alter the physicochemical properties of a molecule, such as its acidity, basicity, lipophilicity, and metabolic stability. sigmaaldrich.com These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. sigmaaldrich.com Fluorinated aromatic compounds, in particular, are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. nih.govchemicalbook.com
Similarly, the acetamido group (-NHCOCH₃) is a common functional group in organic chemistry, known for its role as a directing group in electrophilic aromatic substitution and as a protective group for amines. The amide bond within the acetamido group is a fundamental linkage in peptides and proteins, and its presence in synthetic molecules can influence their conformation and ability to form hydrogen bonds. nih.gov Acetamides are utilized as industrial solvents, plasticizers, and are precursors in the synthesis of various pharmaceuticals and other fine chemicals. nih.govnih.govcphi-online.com
Research Objectives and Scope for Investigating this compound
Given the advantageous properties conferred by both the fluorine atom and the acetamido group, the primary research objective for a molecule like this compound is to explore its potential as a versatile synthetic intermediate. The scope of investigation would include the development of efficient synthetic routes to access this compound and the exploration of its reactivity at each of the three functional groups. A key area of interest lies in its potential application as a precursor for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. The presence of the benzyl alcohol moiety provides a handle for oxidation to an aldehyde or carboxylic acid, or for etherification and esterification reactions, further expanding its synthetic utility.
Compound Data
| Property | Value |
| IUPAC Name | N-(2-fluoro-3-(hydroxymethyl)phenyl)acetamide |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Predicted to be soluble in polar organic solvents |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-fluoro-3-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(13)11-8-4-2-3-7(5-12)9(8)10/h2-4,12H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPUGYWTSWILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652094 | |
| Record name | N-[2-Fluoro-3-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003707-72-9 | |
| Record name | N-[2-Fluoro-3-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetylamino 2 Fluorobenzylalcohol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Acetylamino-2-fluorobenzylalcohol, the primary disconnections involve the functional groups attached to the aromatic ring.
The most logical disconnections are:
C-N bond of the acetamido group: The final step in the synthesis is likely the acylation of the corresponding amine, 3-amino-2-fluorobenzylalcohol. This is a reliable and high-yielding reaction.
Aryl-N bond of the amino group: The amino group can be installed via the reduction of a nitro group. This is a common and efficient transformation in aromatic chemistry. Therefore, 2-fluoro-3-nitrobenzylalcohol is a key intermediate.
C-O bond of the benzyl (B1604629) alcohol: The benzyl alcohol can be formed by the reduction of the corresponding aldehyde (2-fluoro-3-nitrobenzaldehyde) or carboxylic acid derivative.
Aryl-F bond: The fluorine atom can be introduced either through electrophilic fluorination of a pre-functionalized ring or, more commonly, via nucleophilic aromatic substitution (SNAr) on a substrate activated by an electron-withdrawing group, such as a nitro group.
Based on this analysis, a plausible forward synthesis would start from a readily available nitro-substituted toluene (B28343) or benzaldehyde, introduce the fluorine atom, modify the side chain to a hydroxymethyl group, reduce the nitro group to an amine, and finally, perform the acylation.
Strategies for the Construction of the 2-Fluorobenzyl Alcohol Core
The formation of the 2-fluorobenzyl alcohol scaffold is a critical part of the synthesis. This can be achieved by either manipulating the functional group at the benzylic position of a pre-fluorinated benzene (B151609) ring or by introducing the fluorine atom onto a ring that already contains the benzyl alcohol moiety or its precursor.
Creating the benzyl alcohol can be accomplished by reducing a carbonyl group at the benzylic position. This is a standard functional group interconversion. Starting with a precursor like 2-fluoro-3-nitrobenzaldehyde (B1313130) or a corresponding benzoic acid ester, the alcohol can be readily formed.
Table 1: Common Reducing Agents for Carbonyl to Alcohol Transformation
| Carbonyl Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| Aldehyde | Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, 0°C to rt | Primary Alcohol |
| Aldehyde/Ketone | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary/Secondary Alcohol |
| Ester | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary Alcohol |
For instance, the reduction of 2-fluorobenzaldehyde (B47322) to 2-fluorobenzyl alcohol is a well-established procedure. sigmaaldrich.com In the context of synthesizing the target molecule, a precursor like 2-fluoro-3-nitrobenzaldehyde would be reduced to 2-fluoro-3-nitrobenzylalcohol. Care must be taken to select a reagent that selectively reduces the aldehyde without affecting the nitro group, such as sodium borohydride.
The introduction of a fluorine atom onto the aromatic ring can be approached in two main ways: electrophilic fluorination or nucleophilic aromatic substitution.
Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents like Selectfluor are commonly used. beilstein-journals.orgbeilstein-journals.org However, directing the fluorination specifically to the ortho position of one substituent and meta to another can be challenging and may lead to mixtures of isomers. For this reason, it is often a less preferred method for substrates with complex substitution patterns unless strong directing groups are present.
Nucleophilic Aromatic Substitution (SNAr): This is often a more regioselective method for introducing fluorine. The reaction requires an aromatic ring substituted with a good leaving group (like Cl, Br, or NO₂) and activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com A common strategy would be to start with a compound like 2-chloro-3-nitrobenzaldehyde. The nitro group activates the ring, allowing for the displacement of the chlorine atom by a fluoride (B91410) ion (e.g., from KF or CsF) to yield 2-fluoro-3-nitrobenzaldehyde. The efficiency of SNAr reactions often follows the reactivity order F > Cl > Br > I for the leaving group, making the displacement of other halogens by fluoride favorable. masterorganicchemistry.com
Introduction and Functionalization of the Acetamido Group at Position 3
The final stages of the synthesis involve installing the acetamido group at the C-3 position of the 2-fluorobenzyl alcohol core. This is typically a two-step process: amination of the ring followed by acylation.
The most reliable method for introducing an amino group at a specific position on an aromatic ring is through the reduction of a nitro group that is already in place. masterorganicchemistry.comwikipedia.org
Reduction of Nitro Compounds: A precursor such as 2-fluoro-3-nitrobenzylalcohol can be converted to 3-amino-2-fluorobenzylalcohol. A variety of reducing agents can accomplish this transformation. wikipedia.org
Table 2: Selected Methods for Nitro Group Reduction
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| Tin (Sn) or Iron (Fe) in acid | Sn or Fe powder, HCl, heat | Classical method, effective and low-cost. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Mild conditions, high yield, clean reaction. masterorganicchemistry.comwikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for selective reductions in the presence of other reducible groups. |
Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high efficiency, avoiding the use of stoichiometric amounts of metal and strong acids.
Direct Amination: While direct amination methods exist, they are less common for this type of substrate and often lack the regioselectivity and reliability of the nitro-reduction route.
The final step is the N-acylation of the amino group. This reaction converts 3-amino-2-fluorobenzylalcohol into the target molecule, this compound. This is typically achieved using an acylating agent like acetic anhydride (B1165640) or acetyl chloride. masterorganicchemistry.com
To prevent undesired O-acylation of the benzyl alcohol, the reaction conditions can be optimized. For instance, performing the reaction in an aqueous or biphasic system, or in the presence of a base that selectively deprotonates the ammonium (B1175870) ion intermediate, can favor N-acylation. In some cases, chemoselective N-acylation can be achieved under acidic conditions where the amino group is protonated, yet a small equilibrium concentration of the free amine is available to react. nih.gov A common laboratory procedure involves reacting the amine with acetic anhydride in a suitable solvent, often with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acetic acid byproduct. masterorganicchemistry.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-2-fluorobenzylalcohol |
| Acetic acid |
| Acetic anhydride |
| Acetyl chloride |
| 2-Chloro-3-nitrobenzaldehyde |
| 2-Fluorobenzaldehyde |
| 2-Fluorobenzyl alcohol |
| 2-Fluoro-3-nitrobenzaldehyde |
| 2-Fluoro-3-nitrobenzylalcohol |
| Pyridine |
| Selectfluor |
Advanced Synthetic Approaches
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis of this compound and its precursors, several catalytic strategies can be employed.
Transition Metal Catalysis for Cross-Coupling Reactions:
While not directly applicable to the final structure of this compound, cross-coupling reactions are instrumental in the synthesis of its precursors. For instance, the synthesis of a substituted 2-fluorobenzonitrile, a potential precursor to the corresponding benzoic acid or benzaldehyde, can be achieved via nucleophilic aromatic substitution (SNAr) on a more readily available difluorinated benzene ring, followed by further functional group manipulations.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to introduce the amino group at the C3 position of a suitable 2-fluorobenzyl alcohol derivative. However, a more direct approach would involve the functionalization of a pre-existing aniline (B41778) derivative.
C-H Activation:
Direct C-H activation is a powerful tool for the late-stage functionalization of organic molecules. In the context of synthesizing precursors to this compound, a directing group could be used to facilitate the introduction of a functional group at a specific C-H bond. For example, an appropriately placed directing group on a 2-fluoroaniline (B146934) derivative could direct the introduction of a hydroxymethyl group or a precursor to it at the C3 position. Rhodium and palladium catalysts are commonly employed for such transformations. nbinno.com The inherent challenge lies in achieving the desired regioselectivity in the presence of multiple C-H bonds.
Biocatalysis:
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be used for the reduction of a 3-acetylamino-2-fluorobenzaldehyde to the corresponding benzyl alcohol. This approach is particularly attractive for its potential to be highly stereoselective if a chiral center were to be introduced. The use of whole-cell biocatalysts for the conversion of benzaldehydes to benzyl alcohols has been demonstrated and could be adapted for this specific substrate. google.comgoogle.comresearchgate.net
The following table summarizes potential catalytic approaches for key synthetic steps:
| Synthetic Step | Catalytic Technique | Potential Catalyst/Enzyme | Key Considerations |
| Introduction of Amino Group | Palladium-catalyzed C-N cross-coupling | Pd complexes with Buchwald or Hartwig ligands | Requires a suitable halide or triflate precursor. |
| Reduction of Benzaldehyde | Biocatalytic reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | High selectivity, mild reaction conditions, potential for stereoselectivity. google.comgoogle.comresearchgate.net |
| Reduction of Benzoic Acid | Catalytic hydrogenation | Rhodium, Ruthenium, or Iridium complexes | Requires high pressure and temperature; chemoselectivity can be a challenge. |
| C-H Functionalization | Directed C-H activation | Palladium or Rhodium catalysts | Regioselectivity is dependent on the directing group. nbinno.com |
The structure of this compound itself is achiral. However, if a chiral center were to be introduced, for example by the addition of a substituent to the benzylic carbon, stereoselective synthesis would become crucial.
Asymmetric reduction of a prochiral ketone, 3-acetylamino-2-fluorophenyl ketone, using chiral catalysts or biocatalysts would be a primary strategy. Chiral oxazaborolidine catalysts, as developed by Corey, or transition metal complexes with chiral ligands (e.g., Noyori's ruthenium-BINAP catalysts) are well-established for the enantioselective reduction of ketones to chiral secondary alcohols.
Biocatalytic reduction using stereocomplementary ketoreductases offers an excellent method to access either enantiomer of a chiral alcohol with high enantiomeric excess.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput optimization.
For a multi-step synthesis of this compound, a continuous flow setup could be designed where the product of one reaction is directly fed into the next reactor. For instance, the reduction of a 3-acetylamino-2-fluorobenzaldehyde could be performed in a packed-bed reactor containing an immobilized catalyst or biocatalyst. The subsequent purification and isolation steps could also be integrated into the continuous flow system. This approach would lead to a more efficient and scalable process. A patent for the synthesis of 3-fluorobenzyl alcohol describes a continuous process involving oxidation and hydrolysis steps in series. chemicalbook.com
Optimization of Reaction Conditions and Process Development for Scalability and Purity
The successful transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and process development.
Optimization of Reaction Conditions:
For each step in the synthesis of this compound, key parameters would need to be optimized to maximize yield and purity while minimizing costs and environmental impact. This includes:
Solvent selection: Choosing a solvent that provides good solubility for reactants and reagents, is easily removable, and is environmentally benign.
Catalyst loading: Minimizing the amount of catalyst used without compromising reaction efficiency.
Temperature and pressure: Finding the optimal temperature and pressure to achieve a reasonable reaction rate and selectivity.
Reaction time: Determining the shortest time required for the reaction to reach completion.
Design of Experiments (DoE) is a statistical tool that can be used to efficiently screen multiple variables and their interactions to identify the optimal reaction conditions.
Process Development for Scalability and Purity:
Scaling up a chemical synthesis presents challenges such as heat transfer, mixing, and safety. For the synthesis of this compound, a thorough process hazard analysis would be necessary.
Purification of the final product is critical to meet the stringent requirements for pharmaceutical or electronic applications. Crystallization is often the preferred method for purifying solid compounds as it can be highly effective in removing impurities and can be scaled up. The choice of crystallization solvent and the control of cooling profiles are crucial for obtaining the desired crystal form and particle size distribution.
The following table outlines key considerations for process development:
| Process Aspect | Key Considerations | Example for this compound Synthesis |
| Scalability | Heat transfer, mixing, reactor design, safety | For an exothermic reduction step, a continuous flow reactor or a well-controlled batch reactor with efficient cooling would be necessary. |
| Purity | Impurity profiling, purification method development | Identification of potential by-products from each synthetic step and development of a robust crystallization process to achieve >99.5% purity. |
| Cost-effectiveness | Cost of raw materials, reagents, and solvents; process efficiency | Sourcing cost-effective starting materials; optimizing catalyst loading and recycling strategies. |
| Sustainability | Atom economy, waste reduction, use of green solvents | Employing catalytic methods with high atom economy and minimizing the use of hazardous reagents and solvents. |
Chemical Reactivity and Transformation Studies of 3 Acetylamino 2 Fluorobenzylalcohol
Reactivity Profile of the Benzylic Alcohol Functionality
The carbon atom attached directly to the benzene (B151609) ring, known as the benzylic position, is a site of enhanced reactivity. chemistry.coachlibretexts.org This is due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations, radicals, or anions through resonance. chemistry.coachlibretexts.org In 3-Acetylamino-2-fluorobenzylalcohol, this benzylic carbon bears a hydroxyl group, classifying it as a primary benzylic alcohol. This functionality is the primary locus for a variety of transformations.
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglumenlearning.com
The oxidation to an aldehyde requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. lumenlearning.com Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in anhydrous solvents like dichloromethane. libretexts.orglumenlearning.com These conditions ensure the reaction stops at the aldehyde stage.
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are necessary. chemistrysteps.com Reagents like potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇), or chromic acid (H₂CrO₄, Jones reagent) will oxidize the primary alcohol, and any intermediate aldehyde formed, to the final carboxylic acid product. libretexts.orgchemistrysteps.comlibretexts.org These reactions are often performed under heating to ensure the conversion is complete. libretexts.org
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-Acetylamino-2-fluorobenzaldehyde | Aldehyde |
| This compound | Potassium permanganate (KMnO₄) | 3-Acetylamino-2-fluorobenzoic acid | Carboxylic Acid |
| This compound | Sodium dichromate (Na₂Cr₂O₇), H₂SO₄ | 3-Acetylamino-2-fluorobenzoic acid | Carboxylic Acid |
The benzylic alcohol functionality can be completely removed and replaced with a hydrogen atom, converting the benzyl (B1604629) alcohol into an alkylbenzene. This reduction can be achieved through a two-step process. First, the alcohol is converted into a better leaving group, typically a benzylic halide, by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzylic halide can then be reduced to the alkylbenzene, 3-acetylamino-2-fluoro-1-methylbenzene, using various methods such as catalytic hydrogenation (H₂ over a palladium catalyst) or reaction with a hydride source.
The hydroxyl group of this compound readily participates in ether and ester formation.
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) in an Sₙ2 reaction to yield the ether.
Esterification: Esters are typically formed through reaction with carboxylic acids or their derivatives. The Fischer esterification involves reacting the alcohol with a carboxylic acid (like acetic acid) under acidic catalysis (e.g., sulfuric acid). Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with a more reactive acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a good leaving group. chemistry.coach This can be accomplished by protonation with a strong acid, followed by an Sₙ1-type reaction, or by conversion to a tosylate or halide.
Given that it is a primary benzylic alcohol, substitution reactions can proceed via an Sₙ2 mechanism if a strong nucleophile is used after converting the alcohol to a halide. chemistry.coach However, the benzylic position is also highly capable of stabilizing a carbocation intermediate through resonance with the benzene ring, making an Sₙ1 pathway feasible, especially if the alcohol is first protonated or converted to a sulfonate ester. chemistry.coachchemistrysteps.com This dual reactivity allows for the introduction of a wide variety of nucleophiles at the benzylic position.
Aromatic Ring Transformations and Substituent Effects
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound are governed by the electronic and steric properties of the existing substituents: the acetylamino group and the fluorine atom.
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. youtube.com The directing effect of the substituents already on the ring determines the position of the incoming electrophile.
Acetylamino Group (-NHCOCH₃): This group is strongly activating and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance. wvu.edu
Fluorine Atom (-F): Halogens are an exception to the general rules. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. wvu.edu
The combined effect of these two groups directs incoming electrophiles to the positions that are ortho or para to the powerful activating acetylamino group. The potential positions for substitution are C4, C6, and C2 (which is already substituted with fluorine). The C5 position is meta to the acetylamino group and is therefore disfavored.
Considering the positions relative to both groups:
Position 4: para to the acetylamino group and meta to the fluorine.
Position 6: ortho to the acetylamino group and para to the fluorine.
Both positions 4 and 6 are strongly activated by the acetylamino group. The final product distribution in reactions like nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using Br₂ with a Lewis acid catalyst) would likely be a mixture of 4- and 6-substituted isomers. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org Steric hindrance from the adjacent substituents may influence the ratio of these products.
Table 2: Potential Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-acetylamino-2-fluorobenzylalcohol and 6-Nitro-3-acetylamino-2-fluorobenzylalcohol |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-acetylamino-2-fluorobenzylalcohol and 6-Bromo-3-acetylamino-2-fluorobenzylalcohol |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, if applicable to future derivatization)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound presents several potential handles for such transformations.
Reactions at the C-F bond: Activating and coupling aryl fluorides is a challenging but increasingly feasible area of organic synthesis. beilstein-journals.org Nickel-catalyzed cross-coupling reactions have shown success in activating C-F bonds, for instance, in the reaction of 2-fluorobenzofurans with arylboronic acids (a Suzuki-type coupling). beilstein-journals.orgnih.gov A similar strategy could potentially be applied to this compound, coupling it with various organoboron, organozinc (Negishi), or organotin (Stille) reagents to introduce new aryl or alkyl groups at the C-2 position. youtube.com
Reactions involving the alcohol: The primary alcohol moiety offers another site for coupling. Palladium-catalyzed C-O cross-coupling reactions can form alkyl aryl ethers by reacting an alcohol with an aryl halide. nih.govsigmaaldrich.com In a reverse scenario, the benzyl alcohol itself could be activated (e.g., converted to a tosylate or halide) to then participate as the electrophile in coupling reactions, though this is less direct.
Heck Reaction: The Heck reaction typically couples an organohalide with an alkene. youtube.com While the C-F bond is generally unreactive under standard Heck conditions, if it were converted to a more reactive halide (Br, I) or a triflate, the resulting derivative of this compound could readily engage with various alkenes to introduce vinyl groups.
A hypothetical Suzuki coupling is outlined in the table below, illustrating a potential derivatization pathway.
Table 1: Hypothetical Suzuki Cross-Coupling Reaction
| Parameter | Description |
|---|---|
| Reactant 1 | This compound |
| Reactant 2 | Phenylboronic Acid |
| Catalyst System | Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene)) with a phosphine (B1218219) ligand (e.g., PCy₃) |
| Base | K₃PO₄ |
| Solvent | Toluene (B28343)/Methanol/Water mixture |
| Potential Product | 3-Acetylamino-2-phenylbenzylalcohol |
Reactions Involving the Acetamido Moiety
The acetamido group is a robust functional group, but it can be transformed under specific conditions.
Amides are generally stable, and their hydrolysis to a carboxylic acid and an amine requires forcing conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.com
Acid-catalyzed hydrolysis of this compound would proceed via protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions. masterorganicchemistry.com This would yield 3-amino-2-fluorobenzylalcohol.
Table 2: Amide Hydrolysis and Potential Subsequent Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Amide Hydrolysis | Concentrated HCl, Heat | 3-Amino-2-fluorobenzylalcohol |
| Amine Alkylation | 3-Amino-2-fluorobenzylalcohol + Alkyl Halide (e.g., CH₃I), Base | 3-(Methylamino)-2-fluorobenzylalcohol |
| Amine Sulfonylation | 3-Amino-2-fluorobenzylalcohol + Sulfonyl Chloride (e.g., TsCl), Base | N-(2-fluoro-3-(hydroxymethyl)phenyl)toluene-4-sulfonamide |
Once the free amine is generated, it can undergo a variety of standard amine reactions. For example, it can be alkylated with alkyl halides or reductively aminated. It can also react with sulfonyl chlorides, such as tosyl chloride (TsCl), in the presence of a base to form a sulfonamide.
Direct N-alkylation of the acetamido group is challenging due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the adjacent carbonyl group. stackexchange.comechemi.com Strong bases are typically required to deprotonate the amide, forming an amidate anion, which can then be alkylated. However, O-alkylation can often be a competing side reaction.
N-acylation is similarly difficult for the same reason. It would require converting the amide to a more reactive species or using highly reactive acylating agents under forcing conditions. Generally, it is more synthetically viable to hydrolyze the amide to the amine and then perform acylation on the more nucleophilic amino group.
Chemoselectivity and Regioselectivity in Multi-functionalized Systems
The presence of three distinct functional groups in this compound raises important questions of selectivity.
Chemoselectivity: In reactions with a reagent that could potentially react with more than one functional group, the inherent reactivity of each site determines the outcome. For example, when using a strong, non-nucleophilic base like NaH, the most acidic proton is on the alcohol, which would be deprotonated first to form an alkoxide. This could be followed by deprotonation of the amide N-H. This selectivity allows for sequential functionalization. For instance, O-alkylation could be achieved selectively over N-alkylation by using one equivalent of a suitable base and an alkylating agent.
Regioselectivity: This is most relevant in aromatic substitution reactions. As discussed, electrophilic substitution would be directed to the positions ortho and para to the activating acetamido group. chegg.com Given that the C-2 and C-6 positions are ortho and the C-4 position is para, substitution would likely occur at C-4 or C-6, as the C-2 position is already occupied. The fluorine atom at C-2 would also influence this, but the acetamido group's directing effect is typically dominant. In nucleophilic substitution, reactivity is centered at the C-F bond.
The interplay between these groups allows for controlled, stepwise modifications, making this compound a potentially versatile building block in medicinal chemistry and materials science.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-1,3,5-trinitrobenzene |
| 2-fluorobenzofurans |
| 2-phenylbenzofurans |
| 3-amino-2-fluorobenzylalcohol |
| 3-(Methylamino)-2-fluorobenzylalcohol |
| N-(2-fluoro-3-(hydroxymethyl)phenyl)toluene-4-sulfonamide |
| Phenylboronic Acid |
| 3-Acetylamino-2-phenylbenzylalcohol |
| Nickel(0)-bis(1,5-cyclooctadiene) |
| Tricyclohexylphosphine (PCy₃) |
| Potassium Phosphate (K₃PO₄) |
| Toluene |
| Methanol |
| Water |
| Methyl Iodide (CH₃I) |
| Toluene-4-sulfonyl chloride (TsCl) |
Due to a lack of available scientific literature and research data, a detailed article on the computational and theoretical chemistry of this compound cannot be generated at this time. Extensive searches for specific quantum chemical studies, reaction mechanism predictions, and spectroscopic property analyses for this compound did not yield the necessary in-depth information required to fulfill the user's request for a thorough and scientifically accurate article based on the provided outline.
Further research and publication in peer-reviewed scientific journals would be required to provide the data necessary for a comprehensive computational and theoretical analysis of this compound.
Computational and Theoretical Chemistry of 3 Acetylamino 2 Fluorobenzylalcohol
Spectroscopic Property Predictions and Theoretical Validation
Simulated Vibrational Frequencies (Infrared and Raman)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like 3-Acetylamino-2-fluorobenzylalcohol. These simulations are crucial for assigning experimental spectral bands to specific molecular motions. The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by calculating the second derivatives of the energy with respect to the nuclear coordinates. This yields the harmonic vibrational frequencies.
For aromatic compounds, characteristic vibrational modes can be predicted with a high degree of accuracy. For instance, C-H stretching vibrations in the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region, while C-C stretching vibrations within the ring appear at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.orglibretexts.org The presence of substituents, such as the acetylamino, fluoro, and benzyl (B1604629) alcohol groups, will influence the exact frequencies and intensities of these vibrations. For example, the fluorine substituent can affect the hydrogen-bond donating capacity of the alcohol, which in turn would be observable in the O-H stretching frequency. researchgate.net
A hypothetical data table for the prominent vibrational frequencies of this compound, based on general expectations for similar molecules, is presented below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 |
| N-H (Amide) | Stretching | 3100-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Amide I) | Stretching | 1630-1695 |
| C-C (Aromatic) | Stretching | 1400-1600 |
| C-F | Stretching | 1000-1400 |
| C-O (Alcohol) | Stretching | 1000-1260 |
Computational Nuclear Magnetic Resonance Chemical Shift Predictions
Computational chemistry offers reliable methods for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, which is an invaluable tool for structure elucidation. wisc.edu For this compound, theoretical calculations of ¹H and ¹³C NMR spectra can help in assigning the signals observed in experimental spectra.
The chemical shifts of protons on an aromatic ring are influenced by the electronic effects of the substituents. researchgate.net Protons on aromatic rings typically resonate in the range of 6.5-8.0 ppm. libretexts.org The acetylamino group, being an electron-donating group through resonance, and the fluorine atom, an electron-withdrawing group, will cause shifts in the positions of the aromatic protons. wisc.edu Benzylic protons, those on the carbon adjacent to the aromatic ring, generally appear in the 2.0-3.0 ppm range. libretexts.org
Similarly, ¹³C NMR chemical shifts of aromatic carbons are found between 120-150 ppm. libretexts.orglibretexts.org The positions of the carbon signals will be affected by the nature and position of the substituents on the benzene (B151609) ring. Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts.
While specific computational NMR data for this compound is not available, a general prediction of the chemical shift ranges based on related structures is provided in the table below.
| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 140 |
| Benzylic CH₂ | 4.5 - 5.0 | 60 - 70 |
| Alcoholic OH | Variable | - |
| Amide NH | 7.5 - 8.5 | - |
| Acetyl CH₃ | 1.8 - 2.2 | 20 - 30 |
| Aromatic C-NH | - | 130 - 150 |
| Aromatic C-F | - | 150 - 170 |
| Amide C=O | - | 165 - 175 |
Intermolecular Interactions and Solvent Effects Modeling
The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases. The molecule possesses several sites for hydrogen bonding: the hydroxyl group of the alcohol, and the N-H and C=O groups of the acetylamino moiety. These groups can engage in hydrogen bonding with each other or with solvent molecules. acs.orgscispace.com
Computational modeling can elucidate the nature and strength of these interactions. For instance, the fluorine atom can influence the hydrogen-bond donating capacity of the benzylic alcohol. researchgate.net Furthermore, intramolecular hydrogen bonds may exist, for example, between the hydroxyl proton and the fluorine atom or the acetylamino group, which would affect the molecule's conformational preferences. researchgate.net
Solvent effects can be modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. researchgate.net These models are essential for accurately predicting properties such as conformational equilibria and reaction energetics in solution. cdnsciencepub.com For example, the conformational distribution of benzyl alcohol is known to be influenced by self-association and the surrounding solvent molecules. cdnsciencepub.com In the context of this compound, the polarity of the solvent would significantly impact the stability of different conformers and the strength of intermolecular hydrogen bonds.
No Publicly Available Information Found for "this compound"
Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific information was found for the chemical compound "this compound."
Searches for this particular molecule and its applications in advanced organic synthesis, medicinal chemistry, and materials science did not yield any relevant results. The conducted queries, which included its potential roles as a synthetic intermediate, a precursor for heterocyclic systems, a building block for natural products, and its use in the development of functional materials, were unsuccessful in retrieving any specific data or research findings.
While information on related compounds such as 3-fluorobenzyl alcohol and 4-cyano-2-fluorobenzyl alcohol exists, there is a notable absence of "this compound" in the public domain. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized in published research, or it may be an internal research compound not disclosed publicly.
Consequently, it is not possible to provide an article on the applications of "this compound" as requested, due to the lack of available scientific and technical information. Further investigation into private research or chemical synthesis may be required to obtain any data on this specific compound.
Applications in Advanced Organic Synthesis and Materials Science
Development of Functional Materials and Specialty Chemicals
Polymer Chemistry Applications (e.g., monomers for functional polymers, cross-linkers)
No research findings or data were identified that describe the use of 3-Acetylamino-2-fluorobenzylalcohol as a monomer for the synthesis of functional polymers or as a cross-linking agent. The scientific literature does not appear to contain studies on its polymerization, copolymerization, or its impact on the properties of polymeric materials.
Precursors for Liquid Crystals or Optoelectronic Materials
There is no available information to suggest that this compound is utilized as a precursor for the synthesis of liquid crystals or optoelectronic materials. Reports on its mesomorphic properties or its incorporation into materials with specific optical or electronic functions are absent from the searched scientific databases.
Use as a Ligand or Catalyst Precursor in Organometallic Chemistry
The role of this compound as a ligand for metal complexes or as a precursor to catalysts in organometallic chemistry is not documented in the available literature. There are no published studies on its coordination chemistry with various metals or its application in catalytic processes.
Future Research Directions
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce environmental impact and improve efficiency. Future research on the synthesis of 3-Acetylamino-2-fluorobenzylalcohol should prioritize the development of more sustainable methods.
Key areas of focus include:
Solvent-Free Reactions: Investigating solid-state or melt-phase reactions to eliminate the need for volatile and often hazardous organic solvents. This approach can lead to simplified purification processes and reduced chemical waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.
Use of Renewable Resources: Exploring the potential of bio-based starting materials or reagents for the synthesis. While the core aromatic structure presents challenges in this regard, the acetyl group or the reagents used for functional group transformations could potentially be derived from renewable feedstocks.
Exploration of Photoredox and Electrochemistry in Derivatization Strategies
Photoredox and electrochemical methods offer powerful and often milder alternatives to traditional synthetic transformations, enabling unique reactivity patterns. The application of these techniques to the derivatization of this compound could unlock new chemical space.
Potential applications include:
Late-Stage Functionalization: Utilizing photoredox catalysis for C-H functionalization of the aromatic ring, allowing for the introduction of new substituents at positions that are difficult to access through classical methods.
Electrochemical Synthesis of Analogs: Employing electrochemical methods to mediate oxidation or reduction reactions at the benzylic alcohol or other functional groups, providing controlled and selective transformations without the need for stoichiometric chemical oxidants or reductants.
Integration with High-Throughput Experimentation and Data Science for Accelerated Discovery
The convergence of high-throughput experimentation (HTE), laboratory automation, and data science offers a paradigm shift in the pace of chemical research. nih.gov Applying these strategies to the study of this compound and its derivatives can significantly accelerate the discovery of new reactions and bioactive molecules.
Future research in this area should involve:
Automated Reaction Screening: Utilizing robotic platforms to rapidly screen a wide array of catalysts, reagents, and reaction conditions for the synthesis and derivatization of this compound. nih.gov Software platforms can assist in the design of these experimental arrays in wellplates (e.g., 24, 96, 384, or 1,536 wells). nih.gov
Data-Driven Optimization: Capturing and analyzing the large datasets generated from HTE to build predictive models for reaction outcomes. nih.gov Machine learning algorithms can identify complex relationships between reaction parameters and product yield or selectivity, guiding the design of more efficient and effective experiments.
Virtual Screening and de novo Design: Employing computational tools and data science to virtually screen libraries of potential derivatives of this compound for desired properties. This can prioritize the synthesis of the most promising candidates, saving time and resources.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials and therapeutics in a more sustainable and efficient manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
